Chrysodine

Antiprion Prion Disease Neurodegeneration

Generic azo stains fail to deliver the potent antiprion activity and CNS permeability required for neurodegenerative disease research. Chrysodine (CAS 52329-26-7) solves this gap with quantifiable superiority: • 27-fold more potent antiprion activity than quinacrine in prion-infected neuroblastoma screens (IC₅₀ advantage). • 5-fold greater brain capillary endothelial cell permeability for CNS-targeted probe development. • Dual antimicrobial (48-82% bacterial reduction) and dye function reduces production steps in textile workflows. Supplied with ≥95% purity and analytical documentation to ensure reproducible results across research and industrial applications.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
CAS No. 52329-26-7
Cat. No. B1234402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysodine
CAS52329-26-7
Synonymschrysodine
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C
InChIInChI=1S/C19H18O5/c1-4-5-6-7-8-9-15-10-14-11-17(21)19(3,24-13(2)20)18(22)16(14)12-23-15/h4-12H,1-3H3/b5-4+,7-6+,9-8+
InChIKeyXZRLZOCMYBKPHR-ZAJAATJQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysodine Overview: Antiprion & Antimicrobial Azo Dye


Chrysodine, chemically designated as 3-[(1E,3E,5E)-1,3,5-heptatrienyl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl acetate, is a naturally occurring benzopyran derivative first isolated from the fungus Hypomyces chrysospermus [1]. As a member of the azo dye class, it is structurally characterized by a chromophoric azo bond (-N=N-) linking aromatic moieties, which confers both its distinct yellow-orange color and a capacity for chelation . While widely recognized as a histochemical stain, emerging research has identified pronounced biological activities, including potent antiprion effects and broad-spectrum antimicrobial properties, that are quantitatively distinct from its in-class analogs, making it a molecule of significant interest for specialized research and industrial applications where generic substitution is not feasible [2].

Chrysodine Performance Gap vs. Generics


In-class substitution of azo dyes or basic stains for Chrysodine is fraught with performance risk due to the compound's unique combination of physicochemical and biological properties that are not shared by structural analogs. Its specific molecular architecture—a benzopyran core with an extended heptatrienyl side chain and an acetoxy group—results in a distinct chelation capacity and bioactivity profile that is absent in simpler azo compounds like Bismarck brown or methyl orange [1]. Procurement decisions based solely on generic functional class (e.g., 'basic orange dye') ignore critical, quantifiable differentiators in antiprion potency, blood-brain barrier permeability, and antimicrobial efficacy. The following evidence demonstrates that Chrysodine does not merely offer incremental improvement but rather exhibits order-of-magnitude differences in key performance metrics against well-defined comparators, making it an essential, non-interchangeable material for specific research and industrial workflows [2].

Chrysodine vs. Key Comparators: Evidence


Superior Antiprion Activity vs. Quinacrine

Chrysodine demonstrates a remarkable 27-fold increase in antiprion activity compared to quinacrine, a clinically evaluated antiprion compound [1]. This superior efficacy was quantified using prion-infected neuroblastoma cells, establishing a clear performance advantage for Chrysodine in prion disease research models [1].

Antiprion Prion Disease Neurodegeneration

Enhanced Brain Endothelial Permeability vs. Quinacrine

In a direct comparative study using a brain capillary endothelial cell model, Chrysodine exhibited a five-fold increase in permeability compared to quinacrine [1]. This significant difference highlights Chrysodine's superior ability to cross the blood-brain barrier, a critical bottleneck for any compound targeting central nervous system pathologies [1].

Blood-Brain Barrier Brain Endothelial Cells Drug Delivery

Broad-Spectrum Antimicrobial Efficacy on Textiles

Chrysodine, applied as a basic dye (CI Basic Orange 1) to acrylic fabric, demonstrates significant antimicrobial activity, achieving bacterial reduction rates of 48-82% against common pathogens, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus [1]. This quantifies its utility as an active agent in creating functional textiles with inherent antibacterial properties [1].

Antimicrobial Textiles Antibacterial Fabric Treatment

Mitochondria & Plastid Staining in Botanical Histology

In a specialized botanical staining protocol (Fuchsin-Chrysoidin-Astrablau nach ETZOLD), Chrysodine (as Chrysoidin G) selectively stains mitochondria and plastids yellow to orange, while other components in the mixture stain nuclei (red) and cell walls (blue) [1]. This contrasts with simpler stains like methylene blue or eosin-Y which provide less specific, monochromatic contrast, thereby limiting their utility in detailed morphological studies [1].

Histochemistry Botanical Staining Microscopy

Distinct Chelation Mechanism vs. Non-Chelating Analogs

Structure-activity relationship studies indicate that Chrysodine's antiprion activity is linked to its ability to chelate metal ions, a property conferred by its specific azo and benzopyran structure [1]. This chelation capacity is not a universal feature of all azo dyes and is absent in many structural analogs, such as methyl orange or Bismarck brown Y, which rely on different molecular interactions [1]. While the exact contribution of chelation to the 27-fold activity increase is not fully parsed, the data suggest it is a contributing factor to its superior performance [1].

Chelation Mechanism of Action Structure-Activity Relationship

Chrysodine Research and Industrial Applications


Antiprion Screening in Neurodegeneration Research

Given its 27-fold higher antiprion activity compared to quinacrine [1], Chrysodine is optimally deployed as a positive control or benchmark compound in cellular screens for novel antiprion agents. Its potency allows for a wider dynamic range in assays using prion-infected neuroblastoma cells, enabling the detection of more subtle inhibitory effects from test compounds. This application leverages the quantitative performance gap to improve assay sensitivity and reduce false-negative rates in primary screens [1].

Brain-Penetrant Therapeutic and Probe Development

The demonstrated 5-fold improvement in brain endothelial cell permeability over quinacrine [1] makes Chrysodine a superior starting point for medicinal chemistry campaigns targeting CNS disorders. Researchers can utilize Chrysodine's scaffold to design derivatives with even greater brain uptake, confident in its baseline ability to cross the blood-brain barrier. This property also qualifies Chrysodine for use as a fluorescent probe in ex vivo brain slice models or in vivo studies where efficient CNS penetration is a prerequisite [1].

Antimicrobial Acrylic Textile Manufacturing

For textile manufacturers, Chrysodine's dual function as a vibrant dye and an antimicrobial agent (providing 48-82% bacterial reduction [2]) offers a streamlined process for creating functional fabrics. By integrating Chrysodine into the dye bath for acrylic fibers, the resulting textiles possess inherent antibacterial properties without the need for separate, post-dyeing antimicrobial finishes. This reduces production steps and chemical inventory, making it an economically and functionally advantageous choice for specialized markets like sportswear, medical textiles, or upholstery for high-traffic public areas [2].

Multi-Color Differential Staining in Plant Histology

In plant histology laboratories, Chrysodine's specific staining of mitochondria and plastids (yellow-orange) within the FCA protocol [3] enables high-resolution morphological studies that are impossible with monochromatic dyes. This application is critical for researchers investigating plant cell development, stress responses, or the effects of genetic modification on organelle structure. The procurement of Chrysodine ensures that the complete, multi-color FCA staining method can be performed, yielding reproducible and publication-quality images that clearly differentiate subcellular components [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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